molecular formula C13H12FNO3 B11798050 Methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11798050
M. Wt: 249.24 g/mol
InChI Key: KDCNGZMNOLPBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrole ring through a carboxylate ester linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Fluoro-Methoxy Phenyl Intermediate:

    Pyrrole Ring Formation: The intermediate is then subjected to a cyclization reaction to form the pyrrole ring.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of Methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of a fluorine atom, methoxy group, and pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-17-12-6-3-8(14)7-9(12)10-4-5-11(15-10)13(16)18-2/h3-7,15H,1-2H3

InChI Key

KDCNGZMNOLPBLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=C(N2)C(=O)OC

Origin of Product

United States

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